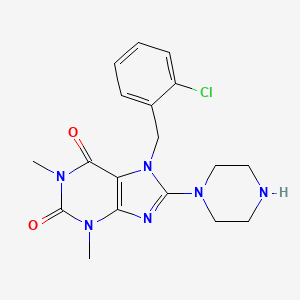

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione

Description

7-(2-Chlorobenzyl)-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-1H-purine-2,6-dione (molecular formula: C₂₃H₂₃ClN₆O₂, molecular weight: 450.927 g/mol) is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a piperazine substituent at position 8 . Its analogs have been explored for diverse therapeutic applications, including anti-inflammatory agents, TRPC channel inhibitors, and PET radiotracers .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-5-3-4-6-13(12)19)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZWWGBRZISNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione typically involves multiple steps, starting with the preparation of the purine base, followed by the introduction of the piperazine ring and the chlorobenzyl group. Common synthetic routes include:

N-Alkylation: The purine base is alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Piperazine Introduction: The intermediate product is then reacted with piperazine under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1h-Purine-2,6-Dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Chlorobenzyl Position : The 2-chlorobenzyl group in the target compound contrasts with the 4-chlorobenzyl in HC608 and HC-070. This positional isomerism may alter receptor binding specificity, as seen in TRPC5 inhibitors where 4-Cl derivatives show higher potency .

- Piperazine vs. Piperidine : The target compound’s piperazine ring (vs. piperidine in STL339357 ) introduces basicity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., DPP-IV ).

- Methyl Groups : The 1,3-dimethyl configuration in the target compound mirrors etofylline but contrasts with cyclopropyl (Compound 27) or propynyl (Linagliptin) groups, affecting steric bulk and metabolic pathways.

Key Observations :

- Yields for HC608 and HC-070 are relatively low (~18–20%), likely due to steric challenges in introducing bulky substituents. The target compound’s synthesis may face similar hurdles, though specific data are unavailable.

Key Observations :

- The target compound’s piperazine and 2-chlorobenzyl groups align with DPP-IV inhibition, but its efficacy relative to Linagliptin remains unquantified.

- TRPC inhibitors (HC608) prioritize halogenated aryl groups, while anti-inflammatory analogs (Compound 27) favor amino linkers.

Biological Activity

7-(2-Chlorobenzyl)-1,3-Dimethyl-8-Piperazin-1-Yl-3,7-Dihydro-1H-Purine-2,6-Dione (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its diverse biological activities. This compound's structure includes a purine core, a piperazine moiety, and a chlorobenzyl substituent, contributing to its potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₁ClN₆O₂

- Molecular Weight : Approximately 388.851 g/mol

- IUPAC Name : this compound

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties , influencing cell proliferation and apoptosis in various cancer cell lines. The chlorobenzyl group is hypothesized to enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. In cell-based assays involving macrophages stimulated with pro-inflammatory agents:

- Cytokine Analysis : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- NF-κB Pathway Inhibition : The compound demonstrated an ability to inhibit NF-κB activation, a key regulator in inflammatory processes.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. The presence of halogen substituents is thought to be crucial for its bioactivity. For instance:

- The Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli indicate promising antibacterial effects .

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the piperazine ring.

- Introduction of the chlorobenzyl substituent.

- Construction of the purine framework.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular receptors or enzymes related to inflammation and tumor growth regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.